![molecular formula C22H28N2O7S B2501178 Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate CAS No. 497060-56-7](/img/structure/B2501178.png)
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Synthesis and Pharmaceutical Impurities
Research in the synthesis and analysis of pharmaceutical impurities has highlighted the importance of understanding complex chemical compounds, including those similar to Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate. The study of omeprazole and its pharmaceutical impurities provides insight into the synthesis processes and the formation of novel impurities, which can be applied to similar compounds. These impurities can serve as standard impurities for further studies, enhancing the development of proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
DNA Binding and Therapeutic Potential
Compounds structurally related to Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate, such as Hoechst 33258 and its analogues, have been extensively studied for their ability to bind to the minor groove of double-stranded DNA. This binding specificity highlights potential applications in understanding DNA interactions and developing therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).
Enzyme Inhibition for Therapeutic Uses
The study of reversible cholinesterase inhibitors, such as those structurally related to Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate, offers promising therapeutic strategies against organophosphorus compound poisoning. These inhibitors, by pre-administration, can afford significant protection and suggest potential for broader application in treating exposure to toxic compounds (Lorke & Petroianu, 2018).
Ligand Design for Receptor Targeting
Research into arylcycloalkylamines, which share features with Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate, reveals the role of pharmacophoric groups in designing ligands for D2-like receptors. This understanding aids in developing more potent and selective agents for neuroreceptor targeting, indicating the compound's relevance in neuropsychopharmacology (Sikazwe et al., 2009).
Mecanismo De Acción
Target of Action
The compound contains a piperazine ring, which is a common feature in many drugs that interact with serotonin and dopamine receptors. Without specific studies, it’s hard to confirm the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it interacts with serotonin receptors, it might alter the transmission of serotonin signals in the brain .
Biochemical Pathways
Again, this would depend on the specific targets. If the compound affects serotonin or dopamine receptors, it could influence pathways related to mood, appetite, sleep, and other functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied experimentally. Factors like the compound’s size, polarity, and stability could influence its bioavailability .
Result of Action
The cellular and molecular effects would depend on the specific targets and pathways affected by the compound. For instance, if it influences serotonin signaling, it could have effects on mood, appetite, and sleep .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-8-6-5-7-17(18)23-9-11-24(12-10-23)32(26,27)21-15-20(30-3)19(29-2)13-16(21)14-22(25)31-4/h5-8,13,15H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMPEOMFLHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.